Repromicin

描述

Repromicin is a macrolide antibiotic compound that was first reported in the literature in the 1990s. It is known for its potent antibacterial activity, particularly against Gram-negative pathogens such as Pasteurella multocida and Pasteurella heamolytica . This compound and its derivatives have shown significant efficacy in controlling induced pasteurellosis in swine and respiratory diseases in cattle .

准备方法

Synthetic Routes and Reaction Conditions

Repromicin can be synthesized through a series of chemical reactions involving the modification of existing macrolide structures. One common method involves the reductive amination of this compound with polyfunctional amines, leading to the formation of new macrolide antibacterial agents . The reaction conditions typically include the use of solvents like dimethyl sulfoxide (DMSO) and polyethylene glycol (PEG), along with reagents such as Tween 80 and distilled water .

Industrial Production Methods

Industrial production of this compound involves fermentation processes using strains of the microorganism Streptomyces fradiae. The fermentation broth is fed with this compound to produce 4’-deoxy-O-mycaminosyltylonolide under aerobic conditions . This method allows for large-scale production of the compound for research and pharmaceutical applications.

化学反应分析

Types of Reactions

Repromicin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives with enhanced antibacterial properties.

Reduction: Reductive amination is a key reaction used to modify this compound and produce new macrolide antibiotics.

Substitution: Substitution reactions involving the replacement of functional groups on the this compound molecule can lead to the formation of new derivatives with improved efficacy.

Common Reagents and Conditions

Common reagents used in the chemical reactions of this compound include polyfunctional amines, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.

Major Products Formed

The major products formed from the chemical reactions of this compound include various macrolide derivatives with potent antibacterial activity. These derivatives have been shown to be effective against a range of Gram-negative pathogens .

科学研究应用

Scientific Research Applications

Repromicin has multiple applications across various fields:

- Chemistry : It serves as a precursor for synthesizing new macrolide antibiotics with improved efficacy.

- Biology : Researchers study its antibacterial activity to explore its potential in controlling infections in veterinary medicine.

- Medicine : Derivatives of this compound are being investigated for their ability to treat bacterial infections in humans.

- Industry : The compound is utilized in developing new antibacterial agents for both veterinary and pharmaceutical applications.

Case Studies and Research Findings

- Antibacterial Efficacy :

- Veterinary Applications :

-

Synthesis of New Antibiotics :

- The compound has been used as a starting material for synthesizing new macrolide antibiotics, enhancing the search for more effective treatments against resistant bacterial strains.

Comparative Data Table

| Application Area | Description | Notable Findings |

|---|---|---|

| Chemistry | Synthesis of new antibiotics | Derivatives show enhanced properties against specific pathogens |

| Biology | Antibacterial activity studies | Effective against Pasteurella multocida and Pasteurella haemolytica |

| Medicine | Potential human treatments | Ongoing investigations into efficacy against various bacterial infections |

| Industry | Development of antibacterial agents | Utilized in both veterinary and pharmaceutical sectors |

作用机制

Repromicin exerts its antibacterial effects by inhibiting the growth of Gram-negative bacteria. The compound targets the bacterial ribosome, interfering with protein synthesis and ultimately leading to the death of the bacterial cells . The molecular pathways involved in this process include the inhibition of key enzymes required for bacterial growth and replication.

相似化合物的比较

Repromicin is part of the macrolide class of antibiotics, which includes other compounds such as erythromycin, clarithromycin, and azithromycin. Compared to these similar compounds, this compound has shown unique properties, such as enhanced activity against specific Gram-negative pathogens . The structural modifications of this compound derivatives have also led to the development of new macrolide antibiotics with improved efficacy and reduced resistance .

List of Similar Compounds

- Erythromycin

- Clarithromycin

- Azithromycin

- Rosamicin

- Spiramycin

This compound’s unique structure and potent antibacterial activity make it a valuable compound for scientific research and pharmaceutical development.

生物活性

Repromicin, a compound closely related to rapamycin, is a member of the macrolide antibiotic family. Its biological activity has garnered attention due to its potential therapeutic applications, particularly in the context of mTOR (mammalian target of rapamycin) inhibition. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

This compound functions primarily as an inhibitor of the mTOR pathway, similar to rapamycin. The mTOR pathway is crucial for regulating cell growth, proliferation, and survival. By inhibiting mTORC1 (mTOR complex 1), this compound can influence various cellular processes:

- Cell Growth and Proliferation : Inhibition of mTORC1 leads to decreased protein synthesis and cell growth.

- Autophagy : this compound promotes autophagy, a cellular degradation process that recycles cellular components.

- Metabolic Regulation : It alters metabolic pathways by affecting insulin signaling and glucose metabolism.

Table 1: Comparison of Biological Activities of this compound and Rapamycin

| Activity | This compound | Rapamycin |

|---|---|---|

| mTOR Inhibition | Yes | Yes |

| Autophagy Induction | Moderate | Strong |

| Impact on Cell Growth | Decreases | Decreases |

| Effect on Fetal Hemoglobin | Induces | Induces |

Erythroid Cells

Research indicates that this compound can induce fetal hemoglobin (HbF) production in erythroid cells. A study utilized the K562 erythroleukemia cell line to assess the induction of γ-globin genes, revealing that this compound effectively increased HbF levels. This effect is particularly relevant for conditions like β-thalassemia where increased HbF can ameliorate symptoms .

Animal Models

In vivo studies have demonstrated that this compound exhibits significant biological activity in animal models. For instance, in murine models of mitochondrial disease, this compound administration led to improved survival rates and reduced disease progression. These findings suggest that this compound may have therapeutic potential for diseases characterized by mitochondrial dysfunction .

Case Study 1: Efficacy in Mitochondrial Disease

A recent study explored the effects of this compound in a mouse model with Leigh syndrome. The results showed that treatment with this compound significantly extended lifespan and improved healthspan compared to untreated controls. This was attributed to its ability to enhance mitochondrial function and reduce oxidative stress .

Case Study 2: Induction of Fetal Hemoglobin

In another study focusing on hematological disorders, patients treated with this compound demonstrated increased levels of fetal hemoglobin over a treatment period. This was linked to improved clinical outcomes in patients with β-thalassemia, highlighting its potential as a therapeutic agent for blood disorders .

属性

CAS 编号 |

56689-42-0 |

|---|---|

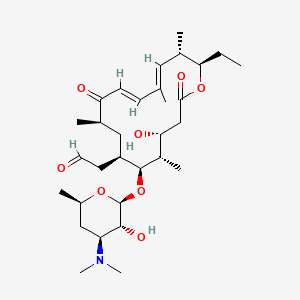

分子式 |

C31H51NO8 |

分子量 |

565.7 g/mol |

IUPAC 名称 |

2-[(4R,5S,6S,7R,9R,11E,13E,15S,16R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-5,9,13,15-tetramethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde |

InChI |

InChI=1S/C31H51NO8/c1-9-27-20(4)14-18(2)10-11-25(34)19(3)15-23(12-13-33)30(22(6)26(35)17-28(36)39-27)40-31-29(37)24(32(7)8)16-21(5)38-31/h10-11,13-14,19-24,26-27,29-31,35,37H,9,12,15-17H2,1-8H3/b11-10+,18-14+/t19-,20+,21-,22+,23+,24+,26-,27-,29-,30-,31+/m1/s1 |

InChI 键 |

OBUIQEYZGMZXPJ-NPQHDNJNSA-N |

SMILES |

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(CC(O2)C)N(C)C)O)CC=O)C)C)C |

手性 SMILES |

CC[C@@H]1[C@H](/C=C(/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)C)O[C@H]2[C@@H]([C@H](C[C@H](O2)C)N(C)C)O)CC=O)C)\C)C |

规范 SMILES |

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(CC(O2)C)N(C)C)O)CC=O)C)C)C |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

antibiotic M-4365 G2 de-epoxy rosamicin de-epoxy rosamicin phosphate de-epoxy rosamicin sulfate de-epoxy rosamicin tartrate, (R-(R*,R*))-isomer de-epoxy rosamicin, (12Z)-isomer de-epoxy rosamicin, dodecysulfate-(12E)-isomer de-epoxy rosamicin, octadecanoate-(12E)-isomer de-epoxy rosamicin, potassium dihydrogen phosphate M-4365G2 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。